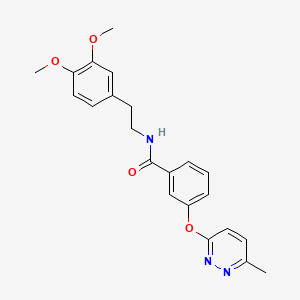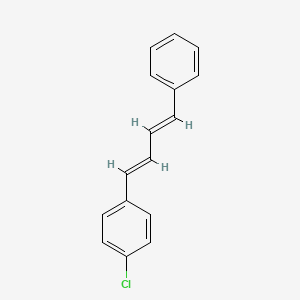
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene, also known as 4-chloro-1,3-diphenyl-1-butadiene, is an important organic compound that has been extensively studied due to its wide range of applications. This compound is used in various fields, such as organic chemistry, materials science, and pharmaceuticals. It is also used in the synthesis of other compounds and has been found to be an effective catalyst in various reactions. In
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, such as polymers, pharmaceuticals, and materials. It has also been used in the synthesis of other organic compounds, such as dyes and pigments. Additionally, it has been used to study the structure-property relationships of various materials.
Wirkmechanismus
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene is an electrophilic compound, meaning it is capable of accepting electrons from other molecules. It has been found to undergo a variety of reactions, such as addition, substitution, and oxidation-reduction reactions. The addition reaction is the most common and involves the addition of a nucleophile, such as a halide, to the molecule. The substitution reaction involves the replacement of one group of atoms with another group of atoms, while the oxidation-reduction reaction involves the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. It has also been found to have an anti-inflammatory effect and to inhibit the growth of certain cancer cells. Additionally, it has been found to have a variety of other biological effects, such as antioxidant activity, anti-allergic activity, and anti-microbial activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that it is a relatively reactive compound and can easily undergo unwanted side reactions. Additionally, it can be difficult to purify and isolate the product from other compounds.
Zukünftige Richtungen
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has a wide range of potential applications and future directions. One potential future direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to explore the biological and physiological effects of this compound. Additionally, further research could be done to explore the potential use of this compound as a catalyst for various reactions. Finally, further research could be done to explore the potential use of this compound in materials science and pharmaceuticals.
Eigenschaften
IUPAC Name |
1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZRNUFCYQISX-KBXRYBNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


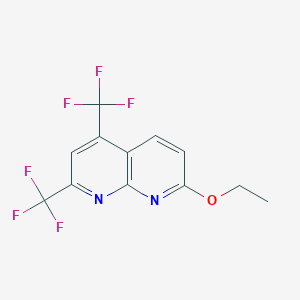
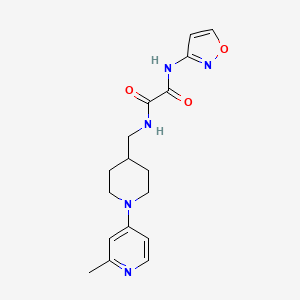

![6-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2419215.png)


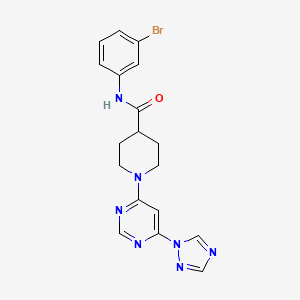
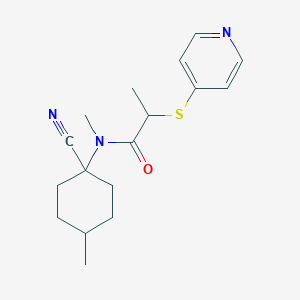
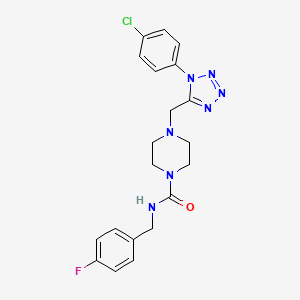
methanone oxime](/img/structure/B2419223.png)
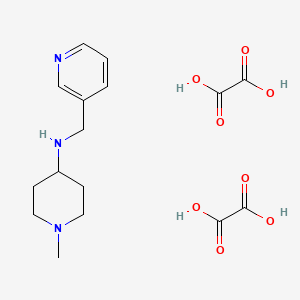
![5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole](/img/structure/B2419227.png)
